molecular formula C12H15Cl2N3 B3088932 2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride CAS No. 1187930-50-2

2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride

Cat. No. B3088932
CAS RN: 1187930-50-2
M. Wt: 272.17
InChI Key: KIJJUWWEGPOYEI-UHFFFAOYSA-N
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Description

2-(4-Phenyl-pyrimidin-2-YL)-ethylamine dihydrochloride is a chemical compound that has been widely used in scientific research. It is also known as PEA or 2-Phenylethylamine. PEA is a monoamine alkaloid that is naturally found in some plants and animals. It is also produced in the human body as a neurotransmitter and neuromodulator. PEA has been found to have various biochemical and physiological effects, making it an important compound in scientific research.

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound 2-(4-Phenyl-pyrimidin-2-yl)-ethylamine dihydrochloride has been studied in various contexts due to its structural similarity to pyrimidine derivatives, which exhibit a wide range of biological activities. While direct studies on this specific compound are limited, insights can be drawn from related pyrimidine derivatives regarding their synthesis and potential applications in scientific research.

  • Synthesis and Anti-inflammatory Activities : Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds demonstrated significant activity, indicating the potential of such derivatives in developing therapeutic agents (Sondhi et al., 2009).

  • Enzymatic Activity Enhancement : Certain pyrazolopyrimidinyl derivatives have shown to enhance the reactivity of enzymes like cellobiase, suggesting their use in biochemical research and biotechnological applications (Mohamed Abd & Gawaad Awas, 2008).

  • Nonlinear Optical (NLO) Properties : Studies on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, have explored their structural parameters, electronic properties, and nonlinear optical applications. These findings are significant for developing materials for optoelectronic devices (A. Hussain et al., 2020).

  • Antimicrobial Properties : Pyrimidino derivatives have demonstrated antimicrobial activity, showing effectiveness against various microorganisms. This indicates the potential of pyrimidine-based compounds in antimicrobial drug development (R. Chauhan et al., 2017).

  • Cancer Research and Anti-tumor Agents : The synthesis of specific pyrimidinyl carbamate derivatives highlights their role as intermediates in antitumor drug development, particularly as small molecular inhibitors (Wenhui Gan et al., 2021).

properties

IUPAC Name

2-(4-phenylpyrimidin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c13-8-6-12-14-9-7-11(15-12)10-4-2-1-3-5-10;;/h1-5,7,9H,6,8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJJUWWEGPOYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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